7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno[2,3-c]pyrrole core.
Introduction of Substituents: The chloro, dimethoxyphenyl, and fluorophenyl groups are introduced through various substitution reactions, often involving halogenation and subsequent nucleophilic substitution.
Final Assembly: The final step involves coupling the substituted chromeno[2,3-c]pyrrole core with the remaining substituents under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution and various halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while reduction could produce simpler hydrocarbons or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.
Materials Science: Its properties could be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 7-chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound’s effects are mediated through binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3,4-dimethoxybenzil: This compound shares some structural similarities and is used in various synthetic applications.
Indole Derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
What sets 7-chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione apart is its combination of functional groups and the specific arrangement of these groups within the molecule
Properties
Molecular Formula |
C27H21ClFNO5 |
---|---|
Molecular Weight |
493.9 g/mol |
IUPAC Name |
7-chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H21ClFNO5/c1-33-21-9-7-15(13-22(21)34-2)11-12-30-24(17-5-3-4-6-19(17)29)23-25(31)18-14-16(28)8-10-20(18)35-26(23)27(30)32/h3-10,13-14,24H,11-12H2,1-2H3 |
InChI Key |
NDWBFDGNJVAWCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=CC=C5F)OC |
Origin of Product |
United States |
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